molecular formula C27H26P2 B3055930 (S)-(-)-1,2-Bis(diphenylphosphino)propane CAS No. 67884-33-7

(S)-(-)-1,2-Bis(diphenylphosphino)propane

Cat. No.: B3055930
CAS No.: 67884-33-7
M. Wt: 412.4 g/mol
InChI Key: WGOBPPNNYVSJTE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-1,2-Bis(diphenylphosphino)propane is a chiral bidentate ligand widely used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in asymmetric synthesis and catalysis. Its chiral nature allows it to induce enantioselectivity in catalytic reactions, which is crucial for producing optically pure compounds in pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-1,2-Bis(diphenylphosphino)propane typically involves the reaction of (S)-1,2-propanediol with chlorodiphenylphosphine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is purified through recrystallization or column chromatography to obtain the desired chiral ligand.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1,2-Bis(diphenylphosphino)propane undergoes various types of reactions, including:

    Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.

    Oxidation and Reduction Reactions: Participates in catalytic cycles involving oxidation and reduction steps.

    Substitution Reactions: Can undergo ligand exchange reactions with other phosphine ligands.

Common Reagents and Conditions:

    Coordination Reactions: Typically carried out in solvents like dichloromethane or toluene, with metal precursors such as palladium acetate or rhodium chloride.

    Oxidation and Reduction Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Substitution Reactions: Conducted in the presence of other phosphine ligands or halide salts.

Major Products Formed:

    Coordination Complexes: Metal-ligand complexes with specific geometries and coordination numbers.

    Oxidation Products: Oxidized forms of the ligand or metal complexes.

    Substitution Products: New ligands replacing this compound in the metal complex.

Scientific Research Applications

(S)-(-)-1,2-Bis(diphenylphosphino)propane has numerous applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Plays a role in the development of chiral drugs, where enantioselectivity is crucial for therapeutic efficacy.

    Industry: Utilized in the production of fine chemicals, polymers, and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-(-)-1,2-Bis(diphenylphosphino)propane involves its coordination to transition metals, forming stable metal-ligand complexes. These complexes act as catalysts in various chemical reactions, where the chiral ligand induces enantioselectivity by creating a chiral environment around the metal center. This chiral environment influences the stereochemistry of the reaction, leading to the formation of optically pure products.

Comparison with Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): A non-chiral bidentate ligand with similar coordination properties but lacks enantioselectivity.

    1,3-Bis(diphenylphosphino)propane (DPPP): Another bidentate ligand with a different carbon chain length, affecting its coordination geometry and reactivity.

    1,2-Bis(diphenylphosphino)benzene (DPPB): A rigid bidentate ligand with a benzene backbone, offering different steric and electronic properties.

Uniqueness of (S)-(-)-1,2-Bis(diphenylphosphino)propane: The unique feature of this compound is its chirality, which allows it to induce enantioselectivity in catalytic reactions. This property is not present in non-chiral ligands like 1,2-Bis(diphenylphosphino)ethane, making this compound particularly valuable in asymmetric synthesis.

Properties

IUPAC Name

[(2S)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOBPPNNYVSJTE-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498337
Record name [(2S)-Propane-1,2-diyl]bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67884-33-7
Record name 1,1′-[(1S)-1-Methyl-1,2-ethanediyl]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67884-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-Propane-1,2-diyl]bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1,2-Bis(diphenylphosphino)-propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-1,2-Bis(diphenylphosphino)propane
Reactant of Route 2
(S)-(-)-1,2-Bis(diphenylphosphino)propane
Reactant of Route 3
Reactant of Route 3
(S)-(-)-1,2-Bis(diphenylphosphino)propane
Reactant of Route 4
Reactant of Route 4
(S)-(-)-1,2-Bis(diphenylphosphino)propane
Reactant of Route 5
Reactant of Route 5
(S)-(-)-1,2-Bis(diphenylphosphino)propane
Reactant of Route 6
Reactant of Route 6
(S)-(-)-1,2-Bis(diphenylphosphino)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.